(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enenitrile
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Overview
Description
(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enenitrile is a complex organic compound that features a benzimidazole moiety, a furan ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Furan Ring Formation: The furan ring can be introduced via a cyclization reaction involving a suitable precursor such as a diketone or an aldehyde.
Nitrile Group Introduction: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile precursor.
Coupling Reactions: The final step involves coupling the benzimidazole and furan moieties under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O3/c1-13-6-8-16(19(10-13)25(26)27)20-9-7-15(28-20)11-14(12-22)21-23-17-4-2-3-5-18(17)24-21/h2-11H,1H3,(H,23,24)/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIOBSVJPTXNLZ-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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